molecular formula C10H8O4 B11903289 5-Methoxyisochroman-1,3-dione

5-Methoxyisochroman-1,3-dione

Cat. No.: B11903289
M. Wt: 192.17 g/mol
InChI Key: TYZOIXJBDMSRPO-UHFFFAOYSA-N
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Description

5-Methoxyisochroman-1,3-dione is a bicyclic dicarbonyl compound characterized by an isochroman backbone with a methoxy group (-OCH₃) at the 5-position and two ketone groups at the 1- and 3-positions. Isochroman-1,3-dione derivatives are known for their ability to adopt enolic or dicarbonyl tautomeric forms, which influence their physicochemical behavior and applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

5-methoxy-4H-isochromene-1,3-dione

InChI

InChI=1S/C10H8O4/c1-13-8-4-2-3-6-7(8)5-9(11)14-10(6)12/h2-4H,5H2,1H3

InChI Key

TYZOIXJBDMSRPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CC(=O)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyisochroman-1,3-dione typically involves the condensation of a phthalic anhydride with a suitable methoxy-substituted aromatic compound. One common method is the reaction of 5-methoxyphthalic anhydride with a primary amine under acidic conditions to form the desired isochroman-1,3-dione structure .

Industrial Production Methods

Industrial production of 5-Methoxyisochroman-1,3-dione may involve large-scale condensation reactions using phthalic anhydride derivatives and methoxy-substituted aromatic compounds. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyisochroman-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isochroman derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

5-Methoxyisochroman-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxyisochroman-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with the dopamine receptor D2, modulating its activity and potentially offering therapeutic benefits in neurological disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 5-Methoxyisochroman-1,3-dione, differing in substituent positions, functional groups, or ring modifications. Key comparisons are summarized in Table 1.

6,8-Dimethoxyisochroman-1,3-dione (CAS 82218-06-2)

  • Structure : Contains methoxy groups at positions 6 and 8, introducing steric and electronic effects distinct from the 5-methoxy derivative.
  • Molecular Formula : C₁₁H₁₀O₅ (MW: 222.197 g/mol) .
  • Applications : Structural studies suggest utility in probing tautomeric equilibria, similar to 4-substituted derivatives .

7-Methoxy-4,4-dimethylisochroman-1,3-dione (CAS 55974-25-9)

  • Structure : Features a methoxy group at position 7 and two methyl groups at position 4, creating steric hindrance and stabilizing the dicarbonyl form.
  • Molecular Formula : C₁₂H₁₂O₄ (MW: 220.22 g/mol) .
  • Properties: The dimethyl substitution likely reduces tautomeric flexibility, favoring the dicarbonyl structure. This could diminish fluorescence compared to analogs with enolic tautomers .
  • Synthesis : Prepared via multi-step routes involving Diels-Alder reactions or alkylation, similar to methods for epoxy derivatives of hexahydroisoindole-diones .

4-(1-Hydroxy-propyl)-isochroman-1,3-dione

  • Structure : Substituted at position 4 with a hydroxypropyl group, enabling hydrogen bonding and influencing tautomerism.
  • Properties: Exhibits enolic tautomerism in solution, confirmed by IR and fluorescence studies. The hydroxypropyl group enhances antioxidant activity compared to unsubstituted derivatives .

Piperazine-2,3-dione Derivatives

  • Structure : Replace the isochroman ring with a piperazine core, retaining the dicarbonyl motif.
  • Properties : Demonstrated improved lipophilicity (ClogP values) and anthelmintic activity against Enterobius vermicularis and Fasciola hepatica .
  • Key Difference : The heterocyclic nitrogen atoms in piperazine derivatives enable hydrogen bonding and charge interactions, unlike oxygen-dominated isochroman-diones.

Indolin-1,3-dione Derivatives

  • Structure : Feature a fused indole-dione system, altering electronic distribution.
  • Properties : Exhibit selective affinity for σ2 receptors (Ki = 42 nM) due to the additional carbonyl group, contrasting with σ1-selective isochroman-diones .

Table 1: Comparative Analysis of Isochroman-1,3-dione Derivatives

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
5-Methoxyisochroman-1,3-dione 5-OCH₃ C₁₀H₈O₄* 192.17* Hypothesized fluorescence/tautomerism
6,8-Dimethoxyisochroman-1,3-dione 6-OCH₃, 8-OCH₃ C₁₁H₁₀O₅ 222.197 Enhanced electron donation
7-Methoxy-4,4-dimethylisochroman-1,3-dione 7-OCH₃, 4-CH₃ C₁₂H₁₂O₄ 220.22 Steric stabilization of dicarbonyl form
4-(1-Hydroxy-propyl)-isochroman-1,3-dione 4-(CH₂)₂CHOH C₁₂H₁₂O₄ 220.22 Enolic tautomerism, antioxidant activity
Piperazine-2,3-dione derivatives Piperazine core Variable Variable (~250–300) Anthelmintic activity (70% inhibition)

Research Findings and Implications

  • Tautomerism and Fluorescence: Methoxy position (5 vs. 6,8) critically affects electronic properties. Para-substituted derivatives (e.g., NO₂ or CN) lose fluorescence, while ortho/meta-methoxy groups may preserve it .
  • Bioactivity : Piperazine-diones demonstrate that nitrogen heterocycles enhance anthelmintic effects, suggesting that isochroman-diones with polar substituents (e.g., hydroxypropyl) could be optimized for similar applications .
  • Synthetic Routes : Multi-step alkylation or Diels-Alder reactions are common for methoxy-substituted diones, but yields and purity depend on substituent steric demands .

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